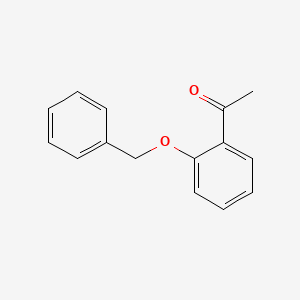

2'-Benzyloxyacetophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-phenylmethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-12(16)14-9-5-6-10-15(14)17-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJABPUSDYOXUKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40334376 | |

| Record name | 2'-Benzyloxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31165-67-0 | |

| Record name | 2'-Benzyloxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[2-(benzyloxy)phenyl]ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2'-Benzyloxyacetophenone

<

Abstract

This technical guide provides a comprehensive overview of 2'-Benzyloxyacetophenone, a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. This document details its chemical and physical properties, provides a robust and validated synthesis protocol, explores its significant applications in drug discovery, and includes a thorough spectroscopic characterization. The content is structured to provide researchers, scientists, and drug development professionals with the necessary information for the effective utilization of this compound.

Introduction and Core Properties

This compound, also known as 2-acetylphenol benzyl ether, is an aromatic ketone that serves as a versatile building block in organic chemistry.[1][2] Its structure features a benzoyl group attached to a phenyl ring, where the ortho-hydroxyl group is protected by a benzyl ether. This protecting group strategy is crucial for directing reactions to other parts of the molecule and can be selectively removed under specific conditions.[3][4][5]

The Chemical Abstracts Service (CAS) number for this compound is 31165-67-0 .[1][2][6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in various experimental setups.

| Property | Value | Reference(s) |

| CAS Number | 31165-67-0 | [1][2][6] |

| Molecular Formula | C₁₅H₁₄O₂ | [1][2][6] |

| Molecular Weight | 226.27 g/mol | [1][6][7] |

| Appearance | Off-white to yellow solid | [1] |

| Melting Point | 38 °C | [1] |

| Boiling Point | 182-184 °C at 11 Torr | [1] |

| Density | 1.100 ± 0.06 g/cm³ (Predicted) | [1] |

| Storage Temperature | 2-8°C | [1] |

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is typically achieved through the Williamson ether synthesis, a reliable and high-yielding method. This involves the reaction of 2'-hydroxyacetophenone with benzyl chloride in the presence of a base.[8]

Causality Behind Experimental Choices

The choice of a moderately strong base like potassium carbonate is critical. It is strong enough to deprotonate the phenolic hydroxyl group of 2'-hydroxyacetophenone, forming the more nucleophilic phenoxide ion, but not so strong as to cause unwanted side reactions. Acetone is an excellent solvent for this reaction as it readily dissolves the reactants and is relatively inert under these conditions.

Step-by-Step Synthesis Protocol

Materials:

-

2'-Hydroxyacetophenone

-

Benzyl chloride

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

-

Ethyl acetate

-

Hexane

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2'-hydroxyacetophenone (1.0 eq) in anhydrous acetone.

-

Addition of Base: Add anhydrous potassium carbonate (1.5 eq) to the solution. The mixture will become a suspension.

-

Addition of Benzylating Agent: Slowly add benzyl chloride (1.1 eq) to the stirring suspension.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane solvent system.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

-

Extraction: Evaporate the acetone under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure this compound.

Synthesis Workflow Diagram

Caption: Applications of this compound in synthesis.

Spectroscopic Characterization

Thorough spectroscopic analysis is essential to confirm the identity and purity of synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the benzylic methylene protons, and the methyl protons of the acetyl group.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon, the aromatic carbons, the benzylic carbon, and the methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present. Key absorption bands for this compound are expected for the carbonyl (C=O) stretch of the ketone and the C-O stretch of the ether linkage. [9]

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and provides information about the fragmentation pattern of the molecule, further confirming its structure. The molecular ion peak [M]⁺ would be observed at m/z 226. [2][9]

Summary of Spectroscopic Data

| Technique | Key Features |

| ¹H NMR | Signals for aromatic protons, benzylic CH₂, and acetyl CH₃. |

| ¹³C NMR | Resonances for carbonyl carbon, aromatic carbons, benzylic carbon, and methyl carbon. |

| IR (cm⁻¹) | Strong absorption around 1670 cm⁻¹ (C=O stretch) and 1250-1050 cm⁻¹ (C-O stretch). |

| MS (m/z) | Molecular ion peak at 226 ([M]⁺). [2][9] |

Conclusion

This compound is a compound of significant utility in the fields of organic synthesis and medicinal chemistry. Its well-defined properties, straightforward synthesis, and versatility as a precursor to a wide array of biologically active molecules make it an indispensable tool for researchers and drug development professionals. This guide provides the foundational knowledge and practical protocols necessary for its effective application.

References

- Organic Chemistry Portal. (n.d.). Benzyl Ethers.

- Coleman, R. S., & Carpenter, A. J. (1992). Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. The Journal of Organic Chemistry, 57(22), 5813–5815.

- Congreve, M. S., Davison, E. C., Fuhry, M. A. M., Holmes, A. B., Payne, A. N., Robinson, R. A., & Ward, S. E. (1993). Selective Cleavage of Benzyl Ethers. Synlett, 1993(09), 663–664.

- A. A. A. Blokhin. (n.d.). CAS NO. 31165-67-0 | this compound.

- Griesbeck, A. G., & Maptue, N. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(2), 416–420.

- NIST. (n.d.). 2-Benzoyloxyacetophenone.

- NIST. (n.d.). This compound.

- NIST. (n.d.). This compound.

- Stevens, E. (2018, December 31). benzyl ether cleavage [Video]. YouTube. [Link]

- LabXchange. (n.d.). Friedel-Crafts Acylation and Alkylation.

- Chemistry Steps. (n.d.). Friedel-Crafts Acylation.

- Organic Syntheses. (n.d.). Flavone.

- The Organic Chemistry Tutor. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. [Link]

- BenchChem. (2025, December).

- SpectraBase. (n.d.). 5'-Benzyloxy-2'-hydroxyacetophenone.

- BenchChem. (n.d.). Spectroscopic Profile of 2'-Hydroxyacetophenone: A Technical Guide.

- Bansal, M., Kaur, K., Tomar, J., & Kaur, L. (2017). Synthesis of Flavones. Biomedical Journal of Scientific & Technical Research, 1(6).

- Google Patents. (n.d.). CN105130781A - Preparation method of 2-hydroxyacetophenone.

- Ahmad, S., Al-Warhi, T., Sabt, A., Al-Salahi, R., Marzouk, M., & Al-Sanea, M. M. (2023). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Future Medicinal Chemistry, 15(18), 1589-1607.

- Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry.

- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and Spectroscopic Characterization of Some New Biological Active Azo–Pyrazoline Derivatives. International Journal of Molecular Sciences, 13(8), 10352-10363.

- Al-Hussain, S. A., & Afzal, O. (2022). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry, 13(1), 2-20.

- European Pharmaceutical Review. (2005, March 7). Applications in drug development.

- Shibuya, K., Kinoshita, T., Watanabe, M., Sato, F., Ohta, T., & Yokoyama, T. (2016). Discovery of a 2-hydroxyacetophenone derivative as an outstanding linker to enhance potency and β-selectivity of liver X receptor agonist. Bioorganic & Medicinal Chemistry, 24(15), 3295-3305.

- Wang, Y., Zhang, Y., Li, Y., Wang, Y., Liu, Y., & Zhang, Y. (2024). Discovery of acetophenone/piperazin-2-one hybrids as selective anti-TNBC cancer agents by causing DNA damage. Bioorganic & Medicinal Chemistry Letters, 108, 129802.

Sources

- 1. This compound | 31165-67-0 [chemicalbook.com]

- 2. This compound [webbook.nist.gov]

- 3. Benzyl Ethers [organic-chemistry.org]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]

- 6. CAS NO. 31165-67-0 | this compound | C15H14O2 [localpharmaguide.com]

- 7. 2-Benzyloxyacetophenone | CymitQuimica [cymitquimica.com]

- 8. This compound | 31165-67-0 [amp.chemicalbook.com]

- 9. This compound [webbook.nist.gov]

Authored by a Senior Application Scientist

An In-depth Technical Guide to 2'-Benzyloxyacetophenone

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with this compound. It moves beyond a simple data sheet to provide in-depth, field-proven insights into the compound's properties, synthesis, analysis, and application, grounded in established scientific principles.

Core Molecular Profile and Physicochemical Properties

This compound, also known as 2-Acetylphenol benzyl ether, is an aromatic ketone that serves as a crucial intermediate in various synthetic pathways. Its structure, featuring a benzyloxy group ortho to an acetyl group on a benzene ring, provides a unique scaffold for the synthesis of more complex molecules, particularly in medicinal chemistry.

The fundamental identity of a compound is established by its molecular weight and formula. For this compound, the chemical formula is C₁₅H₁₄O₂.[1][2] This composition gives it a precise molecular weight of approximately 226.27 g/mol .[3][4][5]

Chemical Identity and Descriptors

Accurate identification is paramount for regulatory compliance, literature searches, and experimental reproducibility. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 1-[2-(phenylmethoxy)phenyl]ethanone | [3] |

| CAS Number | 31165-67-0 | [1][2] |

| Molecular Formula | C₁₅H₁₄O₂ | [1][2] |

| Molecular Weight | 226.27 g/mol | [3][4][5] |

| InChI | InChI=1S/C15H14O2/c1-12(16)14-9-5-6-10-15(14)17-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3 | [1][2] |

| SMILES | CC(=O)c1ccccc1OCc1ccccc1 | [5] |

Physicochemical Data

The physical properties of a compound dictate its handling, storage, and behavior in reaction systems. These parameters are critical for designing experimental protocols, from solvent selection to purification methods.

| Property | Value | Conditions |

| Melting Point | 38 °C | [3][6] |

| Boiling Point | 182-184 °C | at 11 Torr |

| Density | ~1.10 g/cm³ | Predicted |

| Appearance | Powder / Crystalline Solid | [5] |

| Storage Temperature | 2-8°C | [3][6] |

Synthesis Protocol and Mechanistic Rationale

The most common and efficient synthesis of this compound is achieved via a Williamson ether synthesis. This nucleophilic substitution reaction is a cornerstone of organic chemistry for its reliability and high yield.

Causality in Experimental Design

The choice of reagents and conditions is dictated by the reaction mechanism.

-

Starting Materials : The synthesis begins with 2'-Hydroxyacetophenone and Benzyl chloride. The phenolic hydroxyl group of 2'-Hydroxyacetophenone is acidic enough to be deprotonated by a suitable base, forming a potent nucleophile.

-

Base Selection : A moderately strong base like potassium carbonate (K₂CO₃) is employed.[6] It is sufficient to deprotonate the phenol to form the phenoxide ion, but not so strong as to cause unwanted side reactions. The phenoxide is the active nucleophile that attacks the electrophilic carbon of benzyl chloride.

-

Solvent Choice : A polar aprotic solvent such as acetone or ethyl acetate is typically used.[6] These solvents effectively solvate the cation (K⁺) while leaving the phenoxide anion relatively free and highly reactive, thus accelerating the Sₙ2 reaction.

-

Reaction Control : The reaction is typically heated to ensure a reasonable reaction rate. Post-reaction, a standard workup involving extraction and washing removes inorganic salts and unreacted starting materials. Purification via recrystallization or column chromatography using a silica gel stationary phase yields the final product.[6]

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

-

Preparation : To a round-bottom flask, add 2'-Hydroxyacetophenone (1.0 eq), potassium carbonate (1.5 eq), and acetone. Stir the suspension vigorously.[6]

-

Reagent Addition : Add Benzyl chloride (1.1 eq) dropwise to the stirring suspension at room temperature.[6]

-

Reaction : Heat the mixture to reflux and maintain for several hours, monitoring the reaction's completion by Thin Layer Chromatography (TLC).

-

Workup : After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Extraction : Evaporate the solvent under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash sequentially with water and brine.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification : Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.[6]

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step in any scientific workflow. A combination of spectroscopic methods provides a self-validating system for structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula. For this compound, electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z 226.[1] Key fragmentation patterns observed in the mass spectrum can further confirm the structure. Common fragments would include the tropylium cation at m/z 91 (from the benzyl group) and fragments corresponding to the acetyl-substituted phenyl ether portion.[7]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule. The IR spectrum of this compound will exhibit characteristic absorption bands:

-

~1670 cm⁻¹ : A strong absorption corresponding to the C=O (ketone) stretching vibration.

-

~1250-1050 cm⁻¹ : Strong absorptions corresponding to the C-O-C (ether) asymmetric and symmetric stretching vibrations.

-

~3030 cm⁻¹ and ~1600-1450 cm⁻¹ : Absorptions characteristic of aromatic C-H and C=C stretching, respectively.

The NIST Chemistry WebBook provides reference spectra for this compound.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR : The proton NMR spectrum would show distinct signals: a singlet around δ 2.6 ppm for the acetyl methyl protons (-COCH₃), a singlet around δ 5.1 ppm for the benzylic methylene protons (-OCH₂Ph), and a complex multiplet pattern between δ 6.9-7.9 ppm for the nine aromatic protons on the two different phenyl rings.

-

¹³C NMR : The carbon NMR spectrum would show a signal for the ketone carbonyl carbon near δ 200 ppm, a signal for the benzylic carbon around δ 70 ppm, a signal for the methyl carbon near δ 30 ppm, and multiple signals in the aromatic region (δ 110-160 ppm) for the various aromatic carbons.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a valuable intermediate. Its utility stems from the strategic placement of the benzyloxy protecting group and the reactive acetyl group.

-

Synthesis of Flavonoids : It is a key precursor in the synthesis of flavones, a class of compounds with significant biological activities, including antioxidant and anti-inflammatory properties.[8] The related compound, 2'-benzoyloxyacetophenone, can be cyclized to form the core flavone structure.[8][9]

-

Scaffold for Bioactive Molecules : The acetophenone moiety is a common feature in medicinal chemistry.[10] Derivatives of hydroxyacetophenones have been investigated as potent inhibitors of enzymes like phosphodiesterase and as selective agonists for nuclear receptors like the Liver X Receptor (LXR), which are targets for atherosclerosis treatment.[11][12] The benzyloxy group serves as a protecting group for the phenol, allowing for selective modification at other parts of the molecule before its removal.

-

Precursor for Complex Hybrids : Recent drug discovery efforts have utilized the acetophenone scaffold to design hybrid molecules that target specific diseases, such as triple-negative breast cancer, by incorporating pharmacophores that can induce DNA damage in cancer cells.[13]

Safety, Handling, and Disposal

Adherence to safety protocols is essential when working with any chemical reagent. The following information is synthesized from available Safety Data Sheets (SDS).

Hazard Identification

While specific GHS classifications for this compound can vary by supplier, related acetophenone compounds carry warnings that should be heeded as a precaution.

| Hazard Statement | Description |

| H302 | Harmful if swallowed. |

| H315 | Causes skin irritation.[14] |

| H319 | Causes serious eye irritation.[14] |

| H335 | May cause respiratory irritation.[14] |

Recommended Handling and Storage Protocol

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[15]

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety goggles, and a lab coat.[14] If ventilation is inadequate, use a NIOSH-approved respirator.[15]

-

Handling : Avoid contact with skin, eyes, and clothing.[14] Keep away from heat, sparks, and open flames. Wash hands thoroughly after handling.

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place (recommended 2-8°C).[3][14] Keep away from incompatible materials such as strong oxidizing agents.

First Aid and Disposal

-

In Case of Contact :

-

Eyes : Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[16]

-

Skin : Wash off immediately with soap and plenty of water. If irritation persists, seek medical attention.[14]

-

Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[16]

-

Ingestion : Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[14]

-

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[16]

Conclusion

This compound is a well-characterized compound with a defined molecular weight and distinct physicochemical properties. Its straightforward synthesis and versatile chemical structure make it an important building block in organic chemistry, particularly for the development of pharmacologically relevant molecules like flavonoids and other therapeutic agents. Proper analytical verification and adherence to strict safety protocols are essential for its successful and safe application in a research and development setting.

References

- National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook.

- National Institute of Standards and Technology. (n.d.). This compound IR Spectrum. NIST Chemistry WebBook.

- National Institute of Standards and Technology. (n.d.). This compound Main Page. NIST Chemistry WebBook.

- Cheméo. (n.d.). Chemical Properties of 2-Benzoyloxyacetophenone (CAS 4010-33-7).

- Chemdad. (n.d.). This compound.

- Safety Data Sheet. (2021). Acetophenone.

- Safety Data Sheet. (n.d.). Generic Chemical Safety Data Sheet.

- Thermo Fisher Scientific. (2008). Safety Data Sheet - Ethanone, 2-hydroxy-1-phenyl-.

- National Institute of Standards and Technology. (n.d.). 2-Benzoyloxyacetophenone. NIST Chemistry WebBook.

- National Institute of Standards and Technology. (n.d.). 2-Benzoyloxyacetophenone Mass Spectrum. NIST Chemistry WebBook.

- Organic Syntheses. (n.d.). Flavone.

- PubChem. (n.d.). 4'-Benzyloxy-2'-hydroxyacetophenone. National Institutes of Health.

- ResearchGate. (n.d.). MS of (a) a-methoxyacetophenone and (b) a-benzyloxy acetophenones.

- National Institute of Standards and Technology. (n.d.). 2-Benzoyloxyacetophenone IR Spectrum. NIST Chemistry WebBook.

- iChemical. (n.d.). o-Benzoyloxyacetophenone.

- Biological Magnetic Resonance Bank. (n.d.). bmse000286 Acetophenone.

- Bansal, M., et al. (2017). Synthesis of Flavones. Biomedical Journal of Scientific & Technical Research.

- Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors. (n.d.). Future Medicinal Chemistry.

- Benzophenone: a ubiquitous scaffold in medicinal chemistry. (n.d.). RSC Medicinal Chemistry.

- European Pharmaceutical Review. (2005). Applications in drug development.

- Shibuya, K., et al. (2016). Discovery of a 2-hydroxyacetophenone derivative as an outstanding linker to enhance potency and β-selectivity of liver X receptor agonist. PubMed.

- PrepChem. (n.d.). Preparation of acetophenone.

- Discovery of acetophenone/piperazin-2-one hybrids as selective anti-TNBC cancer agents by causing DNA damage. (2024). Bioorganic & Medicinal Chemistry Letters.

Sources

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. echemi.com [echemi.com]

- 5. 2-Benzyloxyacetophenone | CymitQuimica [cymitquimica.com]

- 6. This compound | 31165-67-0 [amp.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. biomedres.us [biomedres.us]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of a 2-hydroxyacetophenone derivative as an outstanding linker to enhance potency and β-selectivity of liver X receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of acetophenone/piperazin-2-one hybrids as selective anti-TNBC cancer agents by causing DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

- 15. pfaltzandbauer.com [pfaltzandbauer.com]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2'-Benzyloxyacetophenone: Properties, Synthesis, and Applications

Abstract: 2'-Benzyloxyacetophenone is an aromatic ketone that serves as a pivotal intermediate in synthetic organic chemistry. Its structure, featuring a benzyl ether protecting group ortho to an acetyl moiety, provides a unique combination of stability and reactivity, making it a valuable precursor for the synthesis of various heterocyclic compounds, notably flavones. This guide offers a comprehensive overview of its core chemical properties, provides detailed protocols for its synthesis and characterization, explores its chemical reactivity, and discusses its emerging applications in medicinal chemistry and drug development. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their work.

Core Chemical Identity and Physicochemical Properties

This compound, also known as 2-acetylphenol benzyl ether, is a crystalline solid at room temperature.[1] The presence of the benzyl ether group prevents the intramolecular hydrogen bonding seen in its precursor, 2'-hydroxyacetophenone, thereby modifying its physical and chemical characteristics. Its core identifiers and properties are summarized below.

Molecular Structure

The structure consists of an acetophenone core where the hydroxyl group at the 2' position is protected as a benzyl ether. This protection is key to its utility, as it allows for selective reactions at other parts of the molecule, primarily the acetyl group, before a final deprotection or cyclization step.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is a self-validating system, incorporating purification and confirmation steps.

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2'-hydroxyacetophenone (10.0 g, 73.4 mmol), anhydrous potassium carbonate (15.2 g, 110.1 mmol, 1.5 equiv.), and acetone (100 mL).

-

Causality: Potassium carbonate is a sufficiently strong base to deprotonate the phenol but not the α-carbon of the ketone, ensuring selective O-alkylation. Acetone is an ideal polar aprotic solvent that solubilizes the reactants and does not interfere with the SN2 reaction.

-

-

Addition of Alkylating Agent: To the stirring suspension, add benzyl chloride (10.1 mL, 88.1 mmol, 1.2 equiv.) dropwise at room temperature.

-

Causality: Using a slight excess of the alkylating agent ensures the complete consumption of the starting phenol.

-

-

Reaction: Heat the mixture to reflux and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) mobile phase.

-

Trustworthiness: TLC monitoring confirms the disappearance of the starting material and the appearance of the product spot (which will be less polar than the starting phenol).

-

-

Workup: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and potassium chloride byproduct and wash the solid with a small amount of acetone.

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil or solid is then redissolved in dichloromethane (100 mL) and washed with 1M NaOH (2 x 50 mL) to remove any unreacted 2'-hydroxyacetophenone, followed by water (1 x 50 mL) and brine (1 x 50 mL).

-

Purification and Validation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by recrystallization from ethanol to yield off-white crystals.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous confirmation of the structure of this compound.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups. Data available from the NIST Chemistry WebBook shows characteristic absorption bands. [5]

-

~1670 cm⁻¹ (Strong): This corresponds to the C=O (carbonyl) stretching vibration of the aryl ketone.

-

~1250 cm⁻¹ (Strong): Aromatic C-O (ether) stretching vibration.

-

~3030-3060 cm⁻¹ (Medium): Aromatic C-H stretching.

-

~2850-2925 cm⁻¹ (Weak): Aliphatic C-H stretching from the methylene (-CH₂-) bridge.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) reveals a distinct fragmentation pattern that confirms the molecular weight and key structural components. [6]

-

m/z = 226: Molecular ion peak [M]⁺, confirming the molecular weight. [7][6]* m/z = 91 (Base Peak): This highly stable fragment corresponds to the tropylium cation [C₇H₇]⁺, which is characteristic of compounds containing a benzyl group. Its high abundance is a hallmark of the structure.

-

m/z = 121: This fragment corresponds to the [M - C₇H₇ - CO]⁺ ion, resulting from the loss of the benzyl group and the carbonyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹³C NMR | Predicted Shift (δ, ppm) | Assignment | ||

| ~200.0 | C=O (Ketone) | |||

| ~157.0 | C-O (Aromatic) | |||

| ~137.0 | Quaternary C (Benzyl) | |||

| ~133.0 | CH (Aromatic) | |||

| ~130.5 | CH (Aromatic) | |||

| ~128.5 | CH (Benzyl) | |||

| ~127.9 | CH (Benzyl) | |||

| ~127.2 | CH (Benzyl) | |||

| ~121.0 | CH (Aromatic) | |||

| ~114.0 | CH (Aromatic) | |||

| ~70.0 | -O-CH₂- (Methylene) | |||

| ~31.0 | -CH₃ (Methyl) |

Chemical Reactivity and Synthetic Utility

The primary utility of this compound lies in its role as a precursor to flavonoids. The benzyl ether acts as a robust protecting group that can be removed under specific conditions, or the molecule can be induced to cyclize directly.

Key Reaction: Synthesis of Flavones

This compound is an intermediate in several synthetic routes to flavones, which are a class of compounds with significant biological activity. One established method is the Baker-Venkataraman rearrangement, where a related compound, o-benzoyloxyacetophenone, is used. [8]this compound can be converted to a 1,3-diketone which then undergoes acid-catalyzed cyclization to yield the flavone core.

Caption: Simplified reaction path from this compound to a flavone.

Applications in Medicinal Chemistry

Beyond its role as a synthetic intermediate, this compound and its derivatives have been investigated for their biological activity.

-

Anticancer Potential: Studies have indicated that this compound exhibits inhibitory activity against human leukemia (HL-60) cells. [9]The compound was shown to inhibit the mitochondrial membrane potential in these cells, suggesting a potential mechanism for inducing apoptosis. [9]* Chalcone Precursor: As a β-unsaturated ketone derived from chalcones, it belongs to a class of compounds known for broad anticancer activities. [9]This makes it an attractive scaffold for the development of new therapeutic agents.

Safety, Handling, and Storage

Proper handling of this compound is essential in a laboratory setting.

-

Hazards: The compound is classified as an irritant. [1][4]Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). [1]* Precautions: Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors. [1]* Storage: The material should be stored in a tightly sealed container in a cool, dry place. Recommended storage temperature is between 2-8°C. [1][3][4]

References

- This compound. NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link]

- Chemical Properties of 2-Benzoyloxyacetophenone (CAS 4010-33-7). Cheméo. [Link]

- This compound. Chongqing Chemdad Co., Ltd. [Link]

- 2-Benzoyloxyacetophenone. NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link]

- IR Spectrum for this compound. NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link]

- Synthesis of Flavones. Organic Syntheses. [Link]

- Mass Spectrum of this compound. NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link]

- Bansal, M., et al. (2017). Synthesis of Flavones. Biomedical Journal of Scientific & Technical Research. [Link]

Sources

- 1. This compound | 31165-67-0 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. This compound | 31165-67-0 [amp.chemicalbook.com]

- 4. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. This compound [webbook.nist.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 2-Benzyloxyacetophenone | CymitQuimica [cymitquimica.com]

A Senior Application Scientist's Guide to the Synthesis of 2'-Benzyloxyacetophenone

Abstract

This technical guide provides an in-depth exploration of the synthesis of 2'-benzyloxyacetophenone from 2'-hydroxyacetophenone via the Williamson ether synthesis. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of steps to offer a nuanced understanding of the reaction mechanism, critical process parameters, optimization strategies, and troubleshooting. We delve into the causality behind experimental choices, ensuring that the described protocols are robust and reproducible. The guide includes detailed experimental procedures, characterization data, safety protocols, and visual aids in the form of Graphviz diagrams to elucidate both the chemical transformation and the laboratory workflow.

Introduction: Significance and Strategy

This compound is a valuable intermediate in organic synthesis, notably serving as a precursor for various biologically active molecules, including flavonoids and chalcones. Its synthesis is a foundational step in the construction of more complex molecular architectures. The most direct and widely adopted method for its preparation is the benzylation of the phenolic hydroxyl group of 2'-hydroxyacetophenone.

This transformation is a classic example of the Williamson ether synthesis, a reliable and versatile method for forming ethers.[1][2] The reaction proceeds by the deprotonation of an alcohol or phenol to form a highly nucleophilic alkoxide or phenoxide, which then displaces a halide from an organohalide in a bimolecular nucleophilic substitution (SN2) reaction.[1][2][3] This guide will focus on the practical application of this century-old reaction to the specific synthesis of this compound, emphasizing the scientific rationale that underpins a successful and high-yielding outcome.

The Reaction Mechanism: A Two-Step Process

The Williamson ether synthesis, in this context, is a two-stage process. Understanding these stages is critical for optimizing reaction conditions and troubleshooting potential issues. The overall reaction follows an SN2 mechanism.[3]

Step 1: Deprotonation to Form the Nucleophile

The reaction is initiated by the deprotonation of the acidic phenolic proton of 2'-hydroxyacetophenone. A suitable base, typically a carbonate like potassium carbonate (K₂CO₃), is used to abstract the proton, creating a resonance-stabilized phenoxide ion.[4] This phenoxide is a potent nucleophile, far more reactive than the starting phenol. The choice of a moderately weak base like K₂CO₃ is strategic; it is strong enough to deprotonate the phenol (pKa ≈ 10) but not so strong as to promote undesirable side reactions with the alkylating agent.

Step 2: SN2 Nucleophilic Attack

The generated phenoxide ion then acts as the nucleophile, attacking the electrophilic methylene carbon of benzyl bromide.[5] In a concerted SN2 fashion, the phenoxide attacks from the backside of the carbon-bromine bond, leading to the displacement of the bromide leaving group and the formation of the new carbon-oxygen bond, yielding the desired this compound.[3][5] For a successful SN2 reaction, a primary alkyl halide like benzyl bromide is ideal, as it minimizes steric hindrance and the competing E2 elimination pathway.[6][7][8]

Sources

- 1. byjus.com [byjus.com]

- 2. gold-chemistry.org [gold-chemistry.org]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. m.youtube.com [m.youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 2'-Benzyloxyacetophenone: Synthesis, Reactions, and Applications

This guide provides a comprehensive technical overview of 2'-Benzyloxyacetophenone, a key organic intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical identity, synthesis protocols, mechanistic transformations, and applications, particularly as a precursor in the synthesis of bioactive molecules.

Core Chemical Identity and Properties

This compound is an aromatic ketone that serves as a versatile building block in organic synthesis. Its structure combines an acetophenone core with a benzyl ether protecting group at the ortho position, rendering it a valuable precursor for various heterocyclic compounds.

IUPAC Name: 1-[2-(Benzyloxy)phenyl]ethanone[1][2]

Synonyms:

-

2-Benzyloxyacetophenone[2]

-

2-Acetylphenol benzyl ether[2]

-

1-[2-(Phenylmethoxy)phenyl]ethanone[3]

-

Ethanone, 1-[2-(phenylmethoxy)phenyl]-[3]

Chemical Structure:

dot graph "2_benzyloxyacetophenone_structure" { layout=neato; node [shape=plaintext]; edge [style=solid]; bgcolor="#FFFFFF";

}

Caption: Chemical structure of 1-[2-(Benzyloxy)phenyl]ethanone.Physicochemical Data Summary

| Property | Value | Source(s) |

| CAS Registry Number | 31165-67-0 | [2] |

| Molecular Formula | C₁₅H₁₄O₂ | [2] |

| Molecular Weight | 226.27 g/mol | [2] |

| Appearance | Off-white to yellow solid | [3] |

| Melting Point | 38 °C | [3] |

| Boiling Point | 182-184 °C at 11 Torr | [3] |

| Density (Predicted) | 1.100 ± 0.06 g/cm³ | [3] |

Synthesis and Mechanistic Insight

The most direct and common synthesis of this compound is achieved via the Williamson ether synthesis. This method involves the nucleophilic substitution of a halide by an alkoxide, in this case, the phenoxide generated from 2'-hydroxyacetophenone.

Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol is based on the established principles of the Williamson ether synthesis, a robust and widely used method for preparing ethers.[1][4][5] The reaction proceeds via an Sₙ2 mechanism, where the phenoxide ion acts as the nucleophile, displacing the chloride from benzyl chloride.[6]

dot graph Synthesis_Workflow { graph [rankdir="LR", splines=ortho, bgcolor="#FFFFFF"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

}

Caption: General workflow for the synthesis of this compound.Materials:

-

2'-Hydroxyacetophenone

-

Benzyl chloride

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Ethyl acetate

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2'-hydroxyacetophenone (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone. Stir the suspension at room temperature.

-

Addition of Alkylating Agent: Add benzyl chloride (1.1 eq) dropwise to the stirring suspension.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid with a small amount of acetone.

-

Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with deionized water (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization to afford the final product.

Key Reactions: A Gateway to Flavonoids

This compound is a pivotal intermediate in the synthesis of flavonoids, a large class of natural products with diverse biological activities.[7] It serves as a precursor to 1,3-diketones through a base-catalyzed rearrangement, which then undergo acid-catalyzed cyclization to form the flavone core. While the classic reaction is the Baker-Venkataraman rearrangement of an O-acyl acetophenone, a similar intramolecular rearrangement can occur with the benzyl ether under specific conditions, or the benzyl group can be cleaved to yield the hydroxyl, which is then acylated and rearranged. The most common pathway involves the acylation of 2'-hydroxyacetophenone to form an ester like o-benzoyloxyacetophenone, which then undergoes the Baker-Venkataraman rearrangement.

The Baker-Venkataraman Rearrangement

This reaction transforms a 2-acyloxyacetophenone into a 1,3-diketone using a base.[8] The mechanism involves the formation of an enolate which then undergoes an intramolecular acyl transfer.[8]

dot graph BVR_Mechanism { graph [rankdir="LR", splines=ortho, bgcolor="#FFFFFF"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124", width=2]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

Caption: Logical workflow of the Baker-Venkataraman rearrangement and subsequent cyclization to form a flavone.This 1,3-diketone intermediate is the direct precursor to the flavone skeleton. Treatment with a strong acid, such as sulfuric acid in glacial acetic acid, catalyzes an intramolecular condensation (cyclodehydration) to yield the final flavone product.[9]

Applications in Drug Development

The acetophenone scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds. Derivatives of hydroxyacetophenones, for which this compound is a protected precursor, are of significant interest.

Case Study: LXRβ-Selective Agonists for Atherosclerosis

Recent research in the field of metabolic diseases has highlighted the utility of the 2-hydroxyacetophenone core. A study focused on the development of Liver X Receptor (LXR) agonists discovered that a 2-hydroxyacetophenone derivative serves as an outstanding linker in a novel series of potent and selective LXRβ agonists.[10]

-

Target: Liver X Receptors (LXRα and LXRβ) are nuclear receptors that play a crucial role in cholesterol homeostasis. Agonism of LXRβ is a therapeutic strategy for raising high-density lipoprotein cholesterol (HDL-C), which is beneficial in treating atherosclerosis.[10]

-

Role of the Scaffold: The 2-hydroxyacetophenone moiety was identified as a superior linker connecting two other key pharmacophoric fragments. Its inclusion led to a 20-fold increase in potency for LXRβ agonistic activity compared to previous compounds.[10]

-

Therapeutic Outcome: The lead compound from this research, incorporating the 2-hydroxyacetophenone-derived linker, demonstrated the ability to increase HDL-C levels and reduce lipid accumulation in the aortic arch in preclinical models, without the undesirable side effect of elevating plasma triglycerides.[10] This work underscores the value of the 2'-hydroxyacetophenone scaffold (accessible from this compound via deprotection) as a key structural element in the rational design of new therapeutics.

Spectral Data for Characterization

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups.

-

C=O (Ketone) Stretch: A strong absorption peak is expected in the region of 1685–1665 cm⁻¹.

-

C-O (Ether) Stretch: An absorption band for the aryl-alkyl ether is expected around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).

-

C=C (Aromatic) Stretch: Multiple peaks are expected in the 1600–1450 cm⁻¹ region.

Note: Authentic spectral data is available from the NIST Chemistry WebBook.[2]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and provides structural information through fragmentation patterns.

-

Molecular Ion (M⁺): A peak at m/z = 226, corresponding to the molecular weight of the compound, is expected.[11]

-

Key Fragments: A prominent peak at m/z = 91 is characteristic of the benzyl group, corresponding to the stable tropylium cation [C₇H₇]⁺. Another expected fragment is the loss of the benzyl group, leading to a peak corresponding to the 2-acetylphenoxide radical cation.

Note: Authentic spectral data is available from the NIST Chemistry WebBook.[11]

Safety and Handling

This compound should be handled with appropriate care in a laboratory setting.

-

Hazard Classification: Irritant.[3]

-

Precautionary Statements:

-

Personal Protective Equipment (PPE):

-

Storage:

Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.[4][5][8]

References

- Mentis, G. Organic Experiments for CHEM 4346. Fall 2016.

- NIST. This compound. NIST Chemistry WebBook.

- Safety Data Sheet - 2-Benzoyloxyacetophenone.

- NIST. This compound. NIST Chemistry WebBook.

- Master Organic Chemistry. The Williamson Ether Synthesis. (2014).

- Williamson Ether Synthesis Lab Procedure.

- NIST. 2-Benzoyloxyacetophenone. NIST Chemistry WebBook.

- NIST. This compound Mass Spectrum. NIST Chemistry WebBook.

- Bansal, M., et al. Synthesis of Flavones. (2017). Biochemistry & Pharmacology: Open Access. DOI: 10.26717/BJSTR.2017.01.000530.

- Organic Syntheses Procedure - Flavone.

- Wikipedia. Baker–Venkataraman rearrangement.

- NIST. 2-Benzoyloxyacetophenone Mass Spectrum. NIST Chemistry WebBook.

- Kshatriya, R., et al. Synthesis of Flavone Skeleton by Different Methods. (2013). Oriental Journal of Chemistry.

- Chemdad. This compound.

- Bansal, M., et al. Synthesis of Flavones. (2017).

- Organic Syntheses Procedure - Flavone.

- PharmaCompass. 2-Hydroxy-2-phenylacetophenone; Benzoin.

- Oregon State University. 13C NMR Chemical Shifts.

- SpectraBase. 5'-Benzyloxy-2'-hydroxyacetophenone.

- Nunan, C. A., et al. Complete assignment of the 1H and 13C NMR spectra of garciniaphenone and keto-enol equilibrium statements for prenylated benzophenones. (2008). Magnetic Resonance in Chemistry. DOI: 10.1002/mrc.2166.

- Google Patents. Syntheses based on 2-hydroxyacetophenone.

- Baumann, M., et al. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (2013). Beilstein Journal of Organic Chemistry. DOI: 10.3762/bjoc.9.246.

- Shibuya, K., et al. Discovery of a 2-hydroxyacetophenone derivative as an outstanding linker to enhance potency and β-selectivity of liver X receptor agonist. (2016). Bioorganic & Medicinal Chemistry. DOI: 10.1016/j.bmc.2016.05.048.

- University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Baumann, M., et al. An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. (2011). Beilstein Journal of Organic Chemistry.

- MDPI. Multicomponent Synthesis of the New Compound.... (2025).

- ResearchGate. Synthesis and characterization of 2-acetoxybenzoic acid-dextran ester conjugates. (2025).

Sources

- 1. gold-chemistry.org [gold-chemistry.org]

- 2. This compound [webbook.nist.gov]

- 3. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. biomedres.us [biomedres.us]

- 8. mentis.uta.edu [mentis.uta.edu]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Discovery of a 2-hydroxyacetophenone derivative as an outstanding linker to enhance potency and β-selectivity of liver X receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound [webbook.nist.gov]

A Comprehensive Technical Guide to the Solubility of 2'-Benzyloxyacetophenone in Organic Solvents

This guide provides an in-depth exploration of the solubility characteristics of 2'-Benzyloxyacetophenone, a key intermediate in various synthetic pathways. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the theoretical principles governing its solubility and provides robust experimental protocols for empirical determination. By synthesizing theoretical knowledge with practical, field-proven methodologies, this guide aims to be an essential resource for the effective handling and application of this compound.

Understanding the Molecular Profile of this compound

This compound (C₁₅H₁₄O₂) is an aromatic ketone with a molecular weight of 226.27 g/mol .[1] Its structure, featuring a benzene ring, a ketone group, and a benzyl ether moiety, dictates its physicochemical properties and, consequently, its solubility in various organic solvents. The presence of both polar (carbonyl group) and nonpolar (aromatic rings, ether linkage) regions suggests a nuanced solubility profile.[2]

Key Physicochemical Properties:

-

Molecular Formula: C₁₅H₁₄O₂[1]

-

Molecular Weight: 226.27 g/mol [1]

-

Melting Point: 38 °C

-

Boiling Point: 182-184 °C at 11 Torr

-

Appearance: A solid at room temperature.

The principle of "like dissolves like" is the cornerstone for predicting solubility.[3] This principle posits that a solute will dissolve best in a solvent that has a similar polarity. Given the mixed polarity of this compound, it is anticipated to be soluble in a range of common organic solvents and sparingly soluble in highly polar solvents like water.

Theoretical Framework for Solubility Prediction

The solubility of an organic compound is influenced by several factors, including polarity, molecular size, and the potential for intermolecular forces such as hydrogen bonding and van der Waals forces.[4][5] For this compound, the large nonpolar surface area contributed by the two aromatic rings suggests good solubility in nonpolar solvents. The ketone's carbonyl group, being a hydrogen bond acceptor, allows for interactions with protic solvents.[6][7]

Predicted Solubility Profile

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | Soluble | The large nonpolar aromatic regions of the solute interact favorably with nonpolar solvents via van der Waals forces.[3] |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane, Chloroform, Tetrahydrofuran (THF) | Soluble to Very Soluble | The carbonyl group's dipole moment allows for strong dipole-dipole interactions with polar aprotic solvents. These solvents effectively solvate both the polar and nonpolar parts of the molecule. |

| Polar Protic | Methanol, Ethanol | Soluble | The carbonyl oxygen of this compound can act as a hydrogen bond acceptor, interacting with the hydroxyl group of protic solvents.[6] However, the large nonpolar component may limit very high solubility compared to smaller ketones. |

| Highly Polar | Water | Sparingly Soluble to Insoluble | The large hydrophobic (water-fearing) nature of the molecule, due to the two aromatic rings, dominates over the single polar carbonyl group, leading to poor solubility in water.[7][8] |

Experimental Determination of Solubility: Protocols

For applications requiring precise solubility data, empirical determination is essential. The following are detailed, self-validating protocols for both qualitative and quantitative solubility assessment.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., hexane, toluene, acetone, ethyl acetate, dichloromethane, methanol, ethanol)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Sample Preparation: Add approximately 20-30 mg of this compound to a clean, dry test tube.

-

Solvent Addition: Add the chosen solvent dropwise (approximately 0.5 mL to start) to the test tube.

-

Mixing: Vigorously mix the contents using a vortex mixer for 30-60 seconds.

-

Observation: Observe the mixture against a well-lit background.

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partially Soluble: A significant portion of the solid dissolves, but some remains undissolved.

-

Insoluble: The solid does not appear to dissolve.

-

-

Incremental Solvent Addition: If the compound is not fully soluble, continue adding the solvent in 0.5 mL increments, vortexing after each addition, up to a total volume of 3 mL. Record the total volume of solvent required for complete dissolution, if achieved.

Quantitative Solubility Determination (Gravimetric Method)

This protocol allows for the precise measurement of solubility in g/100 mL or other quantitative units.

Materials:

-

This compound

-

Selected organic solvent

-

Scintillation vials or small flasks with screw caps

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Syringe filters (0.45 µm, solvent-compatible)

-

Pre-weighed evaporation dishes or watch glasses

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial.

-

Add a known volume of the solvent (e.g., 5.00 mL).

-

Seal the vial and place it in a temperature-controlled shaker (e.g., at 25 °C) for at least 24 hours to ensure equilibrium is reached. The presence of undissolved solid is crucial.

-

-

Sample Collection:

-

Allow the vial to stand undisturbed at the set temperature for 1-2 hours to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) into a syringe fitted with a 0.45 µm filter. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation:

-

Dispense the filtered solution into a pre-weighed evaporation dish.

-

Gently evaporate the solvent in a fume hood. For higher boiling point solvents, a rotary evaporator or a gentle stream of nitrogen can be used.

-

Once the bulk of the solvent has evaporated, place the dish in a vacuum oven at a temperature below the melting point of the compound (e.g., 30 °C) until a constant weight is achieved.

-

-

Calculation:

-

Weigh the evaporation dish containing the dried solute.

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the dish.

-

Express the solubility in the desired units (e.g., g/100 mL).

-

Safety and Handling

This compound is classified as an irritant.[9] Standard laboratory safety precautions should be observed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood.

Conclusion

While specific, publicly available quantitative data on the solubility of this compound is limited, a strong predictive understanding can be derived from its molecular structure. It is anticipated to be readily soluble in a wide range of common nonpolar and polar aprotic organic solvents, with moderate solubility in polar protic solvents and poor solubility in water. For applications demanding high precision, the detailed experimental protocols provided in this guide offer a reliable framework for determining its exact solubility in any solvent of interest. This combination of theoretical insight and practical methodology provides researchers with the necessary tools to effectively utilize this compound in their work.

References

- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? [Online Forum].

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes.

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? [YouTube Video].

- ResearchGate. (n.d.). Properties of aromatic ketones and other solvents. [Publication].

- SALTISE. (2021). Organic Chemistry: Introduction to Solubility.

- eCampusOntario Pressbooks. (n.d.). 24.3 Physical Properties of Aldehydes and Ketones.

- OSTI.GOV. (1988). The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures.

- NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids.

- National Institutes of Health. (n.d.). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database.

- Journal of Cheminformatics. (2024). Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning.

- National Institutes of Health. (n.d.). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression.

- ADMET and DMPK. (2015). Solubility Temperature Dependence Predicted from 2D Structure.

- National Institutes of Health. (2025). Rethinking the AI Paradigm for Solubility Prediction of Drug-Like Compounds with Dual-Perspective Modeling and Experimental Validation.

- SciSpace. (2019). An Overview on Common Organic Solvents and Their Toxicity.

- An Overview on Common Organic Solvents and Their Toxicity. (2019).

- ResearchGate. (n.d.). Appendix A. Properties, Purification, and Use of Organic Solvents. [Chapter].

- Common Solvents Used in Organic Chemistry: Table of Properties. (2020).

- Solvent Miscibility Table. (n.d.).

- Polarity of Solvents. (n.d.).

- ResearchGate. (2019). (PDF) An Overview on Common Organic Solvents and Their Toxicity.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.ws [chem.ws]

- 4. youtube.com [youtube.com]

- 5. d-nb.info [d-nb.info]

- 6. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 7. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 8. Solubility Temperature Dependence Predicted from 2D Structure | ADMET and DMPK [pub.iapchem.org]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of 2'-Benzyloxyacetophenone

Abstract

This technical guide provides a comprehensive overview of the key physicochemical properties of 2'-Benzyloxyacetophenone, with a primary focus on its melting and boiling points. Intended for an audience of researchers, scientists, and professionals in drug development, this document delves into the experimental methodologies for determining these critical parameters. Furthermore, it explores the synthesis, safety considerations, and applications of this compound, grounding all information in authoritative scientific sources. The aim is to furnish a practical and in-depth resource that supports laboratory work and advances research endeavors involving this compound.

Introduction

This compound, a derivative of acetophenone, is a chemical compound with significant applications in organic synthesis and medicinal chemistry. Its molecular structure, featuring a benzyl ether linked to an acetophenone core, makes it a valuable intermediate in the synthesis of more complex molecules, including various flavonoids and pharmacologically active agents.[1][2] The precise determination of its physical properties, such as melting and boiling points, is fundamental for its purification, identification, and application in controlled chemical reactions.[3] In the context of drug discovery and development, a thorough understanding of these properties is crucial for process optimization, formulation, and ensuring the purity and stability of active pharmaceutical ingredients (APIs).[4][5]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These values are critical for laboratory handling, reaction setup, and purification processes.

| Property | Value | Source(s) |

| Chemical Name | This compound | [6] |

| Synonyms | 1-[2-(Benzyloxy)phenyl]ethanone, 2-Acetylphenol benzyl ether | [7][8] |

| CAS Number | 31165-67-0 | [9] |

| Molecular Formula | C15H14O2 | [7][10] |

| Molecular Weight | 226.27 g/mol | [7][10] |

| Melting Point | 38 °C | [6][7] |

| Boiling Point | 182-184 °C at 11 Torr (mmHg) | [7] |

| Density | 1.1 g/cm³ | [6] |

| Appearance | Powder | [10] |

| Flash Point | 157 °C | [6] |

Molecular Structure

The molecular structure of this compound is fundamental to its chemical reactivity and physical properties. The presence of the carbonyl group, the aromatic rings, and the ether linkage all contribute to its characteristic melting and boiling points.

Caption: Molecular structure of this compound.

Experimental Determination of Melting and Boiling Points

The accurate determination of melting and boiling points is a cornerstone of chemical characterization, providing insights into the purity and identity of a compound.[11]

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically depress the melting point and broaden the melting range.[11]

Protocol: Capillary Method using a Melting Point Apparatus

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 1-2 mm.[12][13]

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.[3]

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[13]

-

Observation: The temperatures at which the first drop of liquid appears (onset of melting) and at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.[13]

Caption: Workflow for melting point determination.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[14][15] Since this compound has a relatively high boiling point, determination under reduced pressure is often employed to prevent decomposition.

Protocol: Micro-boiling Point Determination under Reduced Pressure

-

Apparatus Setup: A small amount of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube. The apparatus is connected to a vacuum source.[16]

-

Heating: The assembly is heated gently in a heating bath.

-

Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the liquid is allowed to cool slowly.[15]

-

Recording: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point at that specific pressure.[15] It is crucial to also record the barometric pressure to ensure accuracy.[14]

Caption: Workflow for boiling point determination.

Synthesis and Purification

This compound is commonly synthesized from 2'-hydroxyacetophenone and benzyl chloride.

Synthesis Reaction:

2'-Hydroxyacetophenone reacts with benzyl chloride in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone. The reaction proceeds via a Williamson ether synthesis mechanism.[8]

Purification:

After the reaction is complete, the crude product is typically purified by recrystallization or column chromatography to obtain pure this compound. The purity can then be confirmed by measuring its melting point and comparing it to the literature value.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.[18]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors.[19]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[17]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[7]

Applications in Research and Drug Development

This compound serves as a key intermediate in the synthesis of various biologically active molecules.

-

Flavone Synthesis: It is a precursor in the synthesis of flavones, a class of compounds known for their diverse pharmacological activities, including antioxidant and anti-inflammatory properties.[1][2]

-

Scaffold for Drug Discovery: The acetophenone moiety is a common scaffold in medicinal chemistry.[4] Derivatives of hydroxyacetophenone have been investigated as potent inhibitors of enzymes like phosphodiesterases and as selective agonists for liver X receptors, indicating their potential in treating various diseases.[20] Recent studies have also explored acetophenone hybrids as potential agents against triple-negative breast cancer.[21]

Conclusion

The melting and boiling points of this compound are critical physical constants that are indispensable for its identification, purification, and effective utilization in scientific research and drug development. This guide has provided a detailed overview of these properties, the methodologies for their determination, and the broader context of the compound's synthesis, safety, and applications. By adhering to the protocols and safety guidelines outlined herein, researchers can confidently and safely work with this versatile chemical intermediate.

References

- Melting point determination. (n.d.). University of Calgary.

- Experiment (1) determination of melting points. (2021, September 19). University of Technology, Iraq.

- Determination of Melting Point of an Organic Compound. (n.d.). BYJU'S.

- This compound. (n.d.). Chemdad.

- Determination of Melting Point. (n.d.). Clarion University.

- Video: Melting Point Determination of Solid Organic Compounds. (2017, February 22). JoVE.

- 2-benzoylacetophenone. (n.d.). Stenutz.

- Determination of Boiling Point of Organic Compounds. (2025, July 23). GeeksforGeeks.

- Determination of Boiling Point (B.P). (n.d.). Vijay Nazare.

- flavone. (n.d.). Organic Syntheses Procedure.

- Chemical Properties of 2-Benzoyloxyacetophenone (CAS 4010-33-7). (n.d.). Cheméo.

- Determination of Boiling Points of Pure Organic Liquids. A Micromethod for use With Reduced Pressures. (2002, May). ResearchGate.

- DETERMINATION OF BOILING POINTS. (n.d.). Science Resource.

- This compound. (n.d.). NIST WebBook.

- Determination of boiling point of an organic liquid. (n.d.). SlidePlayer.

- Bansal, M., Kaur, K., Tomar, J., & Kaur, L. (2017). Synthesis of Flavones. Biomedical Journal of Scientific & Technical Research, 1(6). DOI: 10.26717/BJSTR.2017.01.000530.

- Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. (n.d.). Taylor & Francis Online.

- 2-Benzoyloxyacetophenone. (n.d.). NIST WebBook.

- Benzophenone: a ubiquitous scaffold in medicinal chemistry. (n.d.). National Institutes of Health.

- Applications in drug development. (2005, March 7). European Pharmaceutical Review.

- 4'-Benzyloxy-2'-hydroxyacetophenone. (n.d.). PubChem.

- Discovery of a 2-hydroxyacetophenone derivative as an outstanding linker to enhance potency and β-selectivity of liver X receptor agonist. (n.d.). PubMed.

- Discovery of acetophenone/piperazin-2-one hybrids as selective anti-TNBC cancer agents by causing DNA damage. (2024, August 1). PubMed.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. biomedres.us [biomedres.us]

- 3. pennwest.edu [pennwest.edu]

- 4. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 6. echemi.com [echemi.com]

- 7. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. This compound | 31165-67-0 [amp.chemicalbook.com]

- 9. This compound [webbook.nist.gov]

- 10. 2-Benzyloxyacetophenone | CymitQuimica [cymitquimica.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. byjus.com [byjus.com]

- 13. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 14. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 15. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 16. researchgate.net [researchgate.net]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. assets.thermofisher.com [assets.thermofisher.com]

- 19. pfaltzandbauer.com [pfaltzandbauer.com]

- 20. Discovery of a 2-hydroxyacetophenone derivative as an outstanding linker to enhance potency and β-selectivity of liver X receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Discovery of acetophenone/piperazin-2-one hybrids as selective anti-TNBC cancer agents by causing DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Elucidating Molecular Structure Through Vibrational Spectroscopy

An In-Depth Technical Guide to the FT-IR Spectral Analysis of 2'-Benzyloxyacetophenone

This compound is a key organic intermediate in various synthetic pathways, particularly in the development of pharmaceuticals and fine chemicals. Its molecular architecture, featuring a ketone, an ether linkage, and two distinct aromatic systems, presents a rich landscape for structural characterization. Among the arsenal of analytical techniques available, Fourier-Transform Infrared (FT-IR) spectroscopy stands out as a rapid, non-destructive, and highly informative method. It provides a unique vibrational fingerprint of the molecule, allowing for the unambiguous confirmation of its functional groups and overall structure.

This guide provides a detailed exploration of the FT-IR spectral analysis of this compound (CAS No: 31165-67-0).[1][2] We will dissect the molecule's structure to predict its characteristic vibrational modes, outline a rigorous experimental protocol for data acquisition, and perform a comprehensive interpretation of the resulting spectrum. This document is intended for researchers, chemists, and quality control professionals who rely on precise structural verification to ensure the integrity of their work.

Part 1: Molecular Architecture and Predicted Vibrational Modes

To interpret the FT-IR spectrum of this compound, we must first deconstruct its molecular structure (C₁₅H₁₄O₂) into its constituent functional groups.[3][4] Each group possesses characteristic vibrational frequencies (stretching and bending) that correspond to specific absorption bands in the IR spectrum.

The molecule comprises four key regions:

-

Aryl Ketone System: An acetyl group (-COCH₃) attached to a benzene ring. The carbonyl (C=O) bond is conjugated with the aromatic π-system.

-

Aryl Alkyl Ether Linkage: A benzyloxy group (-O-CH₂-Ph) where an oxygen atom bridges the acetophenone's aromatic ring and a benzyl group.

-

Substituted Aromatic Ring: The ortho-disubstituted benzene ring of the acetophenone moiety.

-

Benzyl Group: A monosubstituted benzene ring and a methylene (-CH₂) bridge.

Based on established principles of infrared spectroscopy, we can predict the following characteristic absorption bands:

-